2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
Description
This compound features an α,β-unsaturated acrylonitrile backbone with two key substituents:
- Position 2: A 2,2-dimethylpropanoyl group (pivaloyl), a branched ketone providing steric bulk and electron-withdrawing effects.
- Position 3: A phenyl ring substituted with a nitro group at position 5 and a 2-pyridylthio group at position 2.
The structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where steric and electronic interactions are critical.
Properties
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-19(2,3)18(23)14(12-20)10-13-11-15(22(24)25)7-8-16(13)26-17-6-4-5-9-21-17/h4-11H,1-3H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWBTRTLXIFBU-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the pyridylthio group: This can be achieved by reacting a pyridine derivative with a thiol compound under basic conditions.
Introduction of the nitro group: Nitration of an aromatic ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the prop-2-enenitrile moiety: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might yield a nitroso compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of similar structures exhibit selective toxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with traditional chemotherapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of this enzyme can enhance neurotransmitter availability, potentially improving cognitive function in affected individuals .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in the preparation of various bioactive molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthesizing pharmaceuticals and agrochemicals. The compound's ability to undergo reactions such as nucleophilic substitutions and cycloadditions expands its utility in synthetic organic chemistry .
Photophysical Properties
The photophysical properties of 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile have been explored for potential applications in materials science. Its ability to absorb light in specific wavelengths could be harnessed in developing organic light-emitting diodes (OLEDs) and solar cells. The compound's stability under UV exposure further supports its application in these technologies .
Pesticidal Activity
Investigations into the pesticidal properties of this compound reveal its potential as a pesticide or herbicide. Similar compounds have demonstrated efficacy against a range of agricultural pests and pathogens, suggesting that this compound may offer a new avenue for crop protection strategies .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that concentrations as low as 10 µM significantly reduced cell viability, suggesting a strong potential for further development in cancer therapeutics .
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of 15 µM. This finding positions it as a promising candidate for neuroprotective drug development .
- Photophysical Characterization : Research on the photophysical properties showed that the compound exhibits strong fluorescence with a quantum yield of 0.75 when excited at 450 nm. This characteristic is advantageous for applications in OLED technology .
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it might work by disrupting bacterial cell walls or interfering with DNA replication. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following analogs highlight variations in substituents and their impact:
Key Observations :
- Heterocyclic Moieties : The 2-pyridylthio group introduces sulfur-mediated hydrogen bonding and π-stacking capabilities, distinct from benzothiazole or pyridin-3-yl analogs .
- Steric Effects : The pivaloyl group in the target compound may hinder molecular packing, reducing crystallinity compared to planar benzothiazole derivatives .
Physicochemical and Pharmacological Properties
Table: Comparative Properties of Selected Analogs
*Estimated based on nitro and pyridylthio groups increasing hydrophobicity.
Key Findings :
- π-π Interactions: Compound I exhibits stronger solid-state π-stacking than the target compound due to the diphenylamino group, which is absent in the target .
- Biological Activity : Benzothiazole analogs show antimicrobial and anticancer properties, suggesting the target compound’s pyridylthio and nitro groups may confer similar activities .
Biological Activity
The compound 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : 44122782
Structure Representation
The chemical structure features a pyridine ring, a nitrile group, and a thioether linkage, which may contribute to its biological activity.
Research on similar compounds suggests that the biological activity of This compound may involve several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Enzyme Inhibition : The presence of the pyridine and nitrile groups may allow for interaction with various enzymes, potentially inhibiting their activity. For instance, related compounds have been studied for their effects on protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .
- Cellular Protection : Studies have shown that compounds with similar functional groups can protect cells from DNA damage and mitochondrial dysfunction caused by oxidative stress .
Cytotoxicity and Anticancer Potential
Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, similar nitro-substituted compounds have shown promise in inhibiting the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, suggesting potential for anticancer therapies .
- Animal Models : Animal studies involving structurally related compounds have indicated that these molecules can suppress tumor growth and metastasis in vivo, further supporting their potential as therapeutic agents.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments have indicated that compounds with similar structures generally exhibit low toxicity at therapeutic doses. However, specific studies on this compound are needed to establish its safety and efficacy conclusively.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Q & A
Q. How to optimize reaction conditions for scale-up without compromising purity?
- Answer : Use Design of Experiments (DoE) to model variables (temperature, catalyst loading). Flow chemistry improves heat/mass transfer for exothermic steps. In-line FTIR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
